molecular formula C10H7N3O3S B3048153 4-nitro-N-(1,3-thiazol-2-yl)benzamide CAS No. 15850-20-1

4-nitro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B3048153
CAS No.: 15850-20-1
M. Wt: 249.25 g/mol
InChI Key: SXVKIMCWFQAXPM-UHFFFAOYSA-N
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Description

4-nitro-N-(1,3-thiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. It belongs to a class of molecules featuring a benzamide backbone linked to a nitrothiazole moiety, a structure shared with established broad-spectrum antimicrobial drugs like Nitazoxanide . This molecular framework is known to inhibit key enzymatic pathways in anaerobic energy metabolism, such as pyruvate ferredoxin oxidoreductase (PFOR), which is a validated target for combating various parasites and bacteria . Research on closely related analogues has demonstrated potent in vitro activity against a range of kinetoplastid parasites, including Trypanosoma cruzi and Leishmania mexicana, suggesting its potential application in parasitology studies . Furthermore, structural variations of the nitrothiazole-benzamide core are actively explored for their antibacterial and antimycobacterial properties, including activity against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis . The nitro group on the thiazole ring is considered crucial for this biological activity, often acting as a prodrug that is activated by microbial nitroreductases . This compound serves as a valuable precursor and pharmacophore for researchers designing new hybrid molecules and investigating multi-targeting therapeutic agents to address the growing challenge of antibiotic resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-9(12-10-11-5-6-17-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVKIMCWFQAXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935930
Record name 4-Nitro-N-(1,3-thiazol-2-yl)benzamide
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Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15850-20-1
Record name MLS000738036
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Record name 4-Nitro-N-(1,3-thiazol-2-yl)benzamide
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Record name 4-NITRO-N-(2-THIAZOLYL)BENZAMIDE
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Synthetic Methodologies and Chemical Synthesis of 4 Nitro N 1,3 Thiazol 2 Yl Benzamide and Its Analogues

Strategic Approaches for Benzamide (B126) Formation within Thiazole (B1198619) Derivatives

The creation of the benzamide bond in N-(1,3-thiazol-2-yl)benzamide derivatives is a cornerstone of their synthesis. The two principal strategies employed are acylation reactions involving 2-aminothiazoles and condensation reactions.

Acylation Reactions Involving 2-Aminothiazoles in Derivative Synthesis

Acylation of 2-aminothiazoles with appropriately substituted benzoyl chlorides is a widely utilized and effective method for the synthesis of N-(1,3-thiazol-2-yl)benzamide derivatives. This reaction typically involves the nucleophilic attack of the amino group of the thiazole on the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct and facilitate the reaction.

A common procedure involves dissolving the 2-aminothiazole (B372263) derivative in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or pyridine (B92270), and then adding the acyl chloride in the presence of a base like triethylamine (B128534) (Et3N) or pyridine itself. The reaction mixture is often stirred at room temperature or heated to drive the reaction to completion. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, a related benzothiazole (B30560) derivative, is achieved by refluxing a mixture of o-nitrobenzoyl chloride and 2-aminobenzothiazole (B30445) in toluene (B28343) with triethylamine for several hours evitachem.com. The desired product can then be isolated and purified through filtration and washing.

While this method is generally effective, challenges can arise, such as the potential for bis-acylation, where the amide nitrogen is further acylated nih.gov. The stability of the starting 2-aminothiazole can also be a factor, with some derivatives being unstable and requiring immediate use after preparation nih.gov. To circumvent some of these issues, protecting group strategies can be employed. For example, using a Boc-protected 2-aminothiazole intermediate can lead to cleaner reactions and higher yields of the desired mono-acylated product after a subsequent deprotection step nih.gov.

A detailed example of this methodology is the synthesis of N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide. In this procedure, 5-nitrothiazol-2-amine is dissolved in distilled pyridine, and an equimolar amount of 4-trifluorobenzoyl chloride is added with stirring. The reaction is allowed to proceed overnight. The product is then isolated by dilution, filtration, and washing with a sodium bicarbonate solution and water, followed by purification via chromatography nih.gov.

Table 1: Representative Acylation Reactions for the Synthesis of N-Aroyl-2-aminothiazole Derivatives
2-Aminothiazole DerivativeAcylating AgentBase/SolventReaction ConditionsProductYield
2-Amino-4-bromothiazoleO-Acetylsalicyloyl chlorideTriethylamine/THF0 °C to 20 °C, 46 h2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate (B1210297)17% nih.gov
2-Amino-4-chlorothiazoleO-Acetylsalicyloyl chlorideTriethylamine/THF20 °C, 96 h2-((4-Chlorothiazol-2-yl)carbamoyl)phenyl acetate19% nih.gov
5-Nitrothiazol-2-amine4-Trifluorobenzoyl chloridePyridineOvernightN-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamideNot Specified nih.gov
2-Aminobenzothiazoleo-Nitrobenzoyl chlorideTriethylamine/TolueneReflux, 5 hN-(benzo[d]thiazol-2-yl)-o-nitrobenzamide90% evitachem.com
2-Aminobenzothiazolem-Nitrobenzoyl chlorideTriethylamine/TolueneReflux, 5 hN-(benzo[d]thiazol-2-yl)-m-nitrobenzamide82.4% evitachem.com
2-Aminobenzothiazolep-Nitrobenzoyl chlorideTriethylamine/TolueneReflux, 5 hN-(benzo[d]thiazol-2-yl)-p-nitrobenzamide73.7% evitachem.com

Condensation Reactions for the Generation of Thiazole-Benzamide Linkages

Condensation reactions provide an alternative route to the formation of the thiazole-benzamide linkage, typically by reacting a 2-aminothiazole with a carboxylic acid. These reactions often require a coupling agent to activate the carboxylic acid and facilitate amide bond formation. One common method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide is achieved by first activating flurbiprofen (B1673479) (a carboxylic acid) with DCC in dichloromethane. After a short period, benzo[d]thiazol-2-amine is added, and the reaction is stirred for a longer duration. The dicyclohexylurea byproduct precipitates out of the solution and can be removed by filtration, simplifying the purification of the desired amide product mdpi.com.

Another approach involves the direct condensation of an aminothiophenol with a carboxylic acid, which forms the benzothiazole ring and the amide bond in a single step or in a sequential manner. For instance, the condensation of o-aminothiophenols with 4-nitrobenzoic acid can be carried out in the presence of polyphosphoric acid (PPA) at elevated temperatures to yield 2-(p-nitrophenyl)benzothiazole nih.gov. While this example leads to the formation of the benzothiazole ring rather than a direct benzamide linkage to a pre-existing thiazole, it highlights the utility of condensation reactions in constructing the core structures of these molecules.

Synthesis of Dinitro Analogues, including 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

The synthesis of dinitro analogues, such as 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB), involves the strategic introduction of nitro groups onto both the benzoyl and thiazole moieties. NTB has been identified as a new analogue of the broad-spectrum antiparasitic drug nitazoxanide (B1678950) researchgate.netmdpi.com.

The synthesis of NTB would logically follow the acylation strategy described previously. The key starting material for this synthesis is 2-amino-5-nitrothiazole (B118965). This compound can then be acylated with 4-nitrobenzoyl chloride. The reaction conditions would likely be similar to those used for other thiazole acylations, employing a base such as triethylamine or pyridine in a suitable solvent.

A related synthesis, that of 2-Nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, involves the acylation of 2-amino-5-nitrothiazole with 4-nitrobenzoyl chloride in the presence of triethylamine using methylene (B1212753) chloride as the solvent evitachem.com. This further supports the feasibility of a similar approach for the synthesis of NTB.

Exploration of Synthetic Routes for Other Nitrated and Substituted Benzamide-Thiazole Derivatives

The synthetic methodologies for preparing 4-nitro-N-(1,3-thiazol-2-yl)benzamide and its analogues are adaptable for the creation of a wide array of other nitrated and substituted derivatives. The structural diversity can be introduced through the use of variously substituted 2-aminothiazoles and benzoyl chlorides.

For instance, the synthesis of N-(5-nitro-1,3-thiazol-2-yl)benzamide derivatives with different substituents on the benzoyl ring, such as a trifluoromethyl group, has been successfully demonstrated nih.gov. Similarly, various substituted benzoyl chlorides can be reacted with 2-aminothiazole to introduce a range of functional groups onto the benzoyl moiety.

The synthesis of 2-aminothiazole derivatives themselves can be achieved through various methods, with the Hantzsch thiazole synthesis being a classic and versatile approach. This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derpharmachemica.comnih.gov. By using substituted thioureas and α-haloketones, a wide variety of substituted 2-aminothiazoles can be prepared, which can then be acylated to produce a diverse library of benzamide-thiazole derivatives.

General Derivatization Strategies and Analogue Generation within the N-Benzamide-Thiazole Class

The generation of analogues within the N-benzamide-thiazole class relies on the modular nature of its synthesis. The two primary components, the 2-aminothiazole and the benzoyl moiety, can be independently modified to explore the structure-activity relationships of these compounds.

Derivatization of the thiazole ring can be achieved by starting with substituted 2-aminothiazoles. Modifications at the 4- and 5-positions of the thiazole ring are common and can be introduced during the synthesis of the 2-aminothiazole precursor. For example, using different α-haloketones in the Hantzsch synthesis allows for the introduction of various substituents at these positions.

Derivatization of the benzoyl ring is readily accomplished by using a variety of substituted benzoyl chlorides or benzoic acids in the acylation or condensation reactions, respectively. This allows for the systematic exploration of the effects of different substituents, such as halogens, alkyl groups, and nitro groups, on the properties of the final compound.

Synthesis of Related Benzothiazole and Thiazole Sulfonamide Scaffolds

The synthetic principles applied to the preparation of benzamide-thiazole derivatives can be extended to the synthesis of related benzothiazole and thiazole sulfonamide scaffolds. These compounds are of interest due to their diverse biological activities.

The synthesis of thiazole sulfonamides typically involves the reaction of a 2-aminothiazole with a substituted benzenesulfonyl chloride. This reaction is analogous to the acylation reaction used to form the benzamide bond. For example, N-(thiazol-2-yl)benzenesulfonamide and its derivatives can be prepared by reacting 2-aminothiazole with the corresponding benzenesulfonyl chloride in the presence of sodium acetate and water at elevated temperatures nih.gov.

Table 2: Synthesis of N-(Thiazol-2-yl)benzenesulfonamide Derivatives
Benzenesulfonyl Chloride DerivativeReaction ConditionsProductYield
Benzenesulfonyl chlorideSodium acetate, Water, 80-85 °C, 6 hN-(Thiazol-2-yl)benzenesulfonamide80% nih.gov
4-Methylbenzenesulfonyl chlorideSodium acetate, Water, 80-85 °C, 4 h4-Methyl-N-(thiazol-2-yl)benzenesulfonamide83% nih.gov
4-Bromobenzenesulfonyl chlorideSodium acetate, Water, 80-85 °C, 8 h4-Bromo-N-(thiazol-2-yl)benzenesulfonamide88% nih.gov
4-Nitrobenzenesulfonyl chlorideSodium acetate, Water, 80-85 °C, 4 h4-Nitro-N-(thiazol-2-yl)benzenesulfonamide70% nih.gov

For the synthesis of benzothiazole sulfonamides, a common approach involves the construction of the benzothiazole ring system with a pre-existing sulfonamide group or the subsequent functionalization of a benzothiazole derivative. For instance, novel 2-aminobenzothiazole derivatives bearing a sulfonamide moiety at the 6-position have been designed and synthesized researchgate.net. The synthesis of N-substituted benzothiazole-6-sulfonamide derivatives has also been reported as a strategy for developing compounds with potent antibacterial activity researchgate.net.

Molecular Structure, Conformation, and Intermolecular Interactions of N Benzamide Thiazole Systems

Conformational Analysis of the Benzamide (B126) and Thiazole (B1198619) Moieties in Derivatives

In a related compound, N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, the asymmetric unit contains two conformationally dissimilar molecules, showcasing dihedral angles of 33.8(2)° and 59.7(2)° between the benzene (B151609) and thiazole rings nih.govresearchgate.net. This highlights the conformational flexibility inherent in these systems. Similarly, for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the central amide fragment's mean plane forms dihedral angles of 35.28(8)° with the fluorobenzene ring and 10.14(12)° with the thiazole ring nih.gov. The planarity of the thiazole ring relative to the amide carbonyl can be further stabilized by intramolecular interactions mdpi.com.

CompoundSubstituentsDihedral Angle (°)
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide (Molecule A)ortho-nitro67.88(5)
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide (Molecule B)ortho-nitro59.60(5)
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamidemeta-nitro17.16(5)
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamidepara-nitro38.27(5)
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (Molecule A)5-nitro, 4-trifluoromethyl33.8(2)
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (Molecule B)5-nitro, 4-trifluoromethyl59.7(2)

Investigation of Intramolecular Interactions and their Influence on Molecular Conformation

Intramolecular interactions play a significant role in dictating the preferred conformation of N-benzamide-thiazole systems. Computational studies on N-(Thiazol-2-yl) benzamide have identified a weak stabilizing interaction between the amide oxygen and the thiazole sulfur atoms in certain conformers researchgate.net. However, a more dominant factor appears to be the attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom researchgate.net. This interaction can significantly influence the rotational barrier around the amide bond and favor a more planar arrangement between the amide linkage and the thiazole ring.

Furthermore, in dimeric forms, intramolecular O-H hydrogen bonding can also play a crucial role in determining the conformational preference researchgate.net. In the crystalline state, the planarity of the thiazole ring relative to the amide carbonyl can be maintained by the presence of intramolecular S···O interactions mdpi.com. These subtle yet significant intramolecular forces collectively contribute to the observed molecular geometry and can impact the packing of molecules in the solid state.

Characterization of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

The supramolecular architecture of N-benzamide-thiazole derivatives in the solid state is predominantly directed by a network of intermolecular hydrogen bonds. A recurring motif in this class of compounds is the formation of dimers through N−H···N hydrogen bonds between the amide proton of one molecule and the thiazole nitrogen of a neighboring molecule mdpi.comnih.govresearchgate.net. These interactions are robust and are observed across various substituted derivatives.

In addition to the primary N−H···N hydrogen bonds, weaker C−H···O interactions involving the carbonyl oxygen and aromatic C-H donors further stabilize the crystal packing, often leading to the formation of one-dimensional chains or more complex two-dimensional frameworks mdpi.comnih.gov. For instance, in N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the solid-state architectures are dominated by both N−H···N and C−H···O intermolecular hydrogen bonds mdpi.com. The specific packing pattern, such as a herringbone arrangement, can arise from the interplay of these various hydrogen bonds mdpi.com. The different polymorphs of N-(1,3-thiazol-2-yl)benzamide demonstrate how variations in hydrogen-bonded dimer geometries, either related by an inversion center or a two-fold rotation, can lead to different crystal packing arrangements mdpi.com.

CompoundHydrogen Bond TypeSupramolecular Motif
N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamideN−H···N, C−H···ODimers, chains, herringbone packing
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamideN−H···N, N−H···OamideOne-dimensional chains
N-(1,3-thiazol-2-yl)benzamide (Polymorphs)N−H···NHydrogen-bonded dimers
2-fluoro-N-(1,3-thiazol-2-yl)benzamideN−H···N, C−H···OInversion dimers, chains, sheets

Analysis of Conjugation Effects within the Amide Linkage and Aromatic Rings

Electronic conjugation between the benzamide and thiazole moieties through the amide linkage is a characteristic feature of these systems. This delocalization of π-electrons influences bond lengths, molecular planarity, and electronic properties. Evidence for conjugation is found in the C-N bond lengths of the amide group. In N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, the similarity of the C-N bond lengths within the amide group (approximately 1.36-1.38 Å) indicates a significant degree of double-bond character, which is a hallmark of conjugation between the two ring systems nih.govresearchgate.net.

The presence of an electron-withdrawing nitro group on the benzoyl ring is expected to enhance these conjugation effects . This extended π-system can influence the molecule's electronic absorption properties and its potential for non-linear optical applications. The degree of planarity between the aromatic rings, as discussed in the conformational analysis, directly impacts the efficiency of this conjugation, with more planar conformations allowing for greater orbital overlap and stronger electronic communication between the two ends of the molecule. The restricted rotation due to conjugation between the nitrogen atoms N1 and N2 can also contribute to the planarity of the thiazole unit mdpi.com.

CompoundMolecule in Asymmetric UnitAmide C-N Bond Lengths (Å)
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamideA1.379(5), 1.358(5)
B1.365(5), 1.363(5)

Structure Activity Relationship Sar Studies of 4 Nitro N 1,3 Thiazol 2 Yl Benzamide Derivatives

Impact of Substituents on Biological Efficacy across Thiazolylbenzamide Analogues

The biological activity of thiazolylbenzamide analogues is significantly influenced by the nature and position of substituents on the core scaffold. Research has demonstrated that even minor chemical modifications can lead to substantial changes in efficacy and selectivity.

The nitro group is a critical functional group in many biologically active compounds, primarily due to its strong electron-withdrawing nature, which can influence the molecule's interaction with biological targets. nih.gov In the context of N-(1,3-thiazol-2-yl)benzamide derivatives, the position of the nitro group on the benzamide (B126) phenyl ring is a key determinant of the compound's physicochemical properties and, consequently, its biological activity.

Studies on positional isomers of nitro-substituted N-(benzo[d]thiazol-2-yl)benzamide, a closely related scaffold, have shown that the location of the nitro group (ortho, meta, or para) significantly affects the molecule's geometry. mdpi.com For instance, an ortho-nitro substituent can induce steric hindrance, leading to a distorted molecular conformation. mdpi.com This conformational change can, in turn, alter the binding affinity of the molecule to its target. The para-position, as in 4-nitro-N-(1,3-thiazol-2-yl)benzamide, often results in a more planar and extended conformation, which may be favorable for certain biological interactions.

The electron-withdrawing effect of the nitro group can also enhance the acidity of the amide proton, potentially strengthening hydrogen bonding interactions with target proteins. nih.gov While the parent compound features a single nitro group, the introduction of additional nitro groups could further modulate the electronic properties of the molecule, though this could also impact its toxicity and pharmacokinetic profile.

Table 1: Influence of Nitro Group Position on Molecular Geometry in N-(benzo[d]thiazol-2-yl)-nitrobenzamide Analogues This table is based on data for a related benzothiazole (B30560) scaffold, providing insights into the likely effects on the thiazole (B1198619) series.

Substituent PositionDihedral Angle (Benzothiazole and Phenyl Rings)Key Observation
ortho-nitro67.88°Distorted geometry due to steric hindrance mdpi.com
meta-nitro17.16°Most planar geometry mdpi.com
para-nitro38.27°Intermediate planarity mdpi.com

Halogen atoms are frequently incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding interactions. In the thiazolylbenzamide series, halogen substitutions on either the benzamide or the thiazole ring can have profound effects on pharmacological activity.

For instance, the introduction of chlorine or bromine atoms can enhance the antibacterial activity of related heterocyclic compounds. nih.gov The position of the halogen is also crucial. In a series of N-(thiazol-2-yl)-benzamide analogues, a 5-bromo-2-chlorobenzamido moiety was part of the initial lead compound identified as a selective antagonist of the Zinc-Activated Channel (ZAC). semanticscholar.org This highlights the importance of specific halogenation patterns on the benzamide ring for achieving a desired biological effect.

Furthermore, regioselective halogenation of the 2-amino-1,3-thiazole precursor at position 5 can be achieved under mild conditions, allowing for the synthesis of a variety of halogenated derivatives for SAR studies. nih.gov

SAR studies on various thiazole-containing compounds have shown that substitution with different aryl and heteroaryl rings can lead to a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com For example, in some series of antimicrobial thiazoles, aryl substitutions were found to be more favorable for activity compared to heteroaryl substitutions. nih.gov

The nature and substitution pattern of these appended rings are critical. For instance, in a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives, the nature of the aryl group at the 2-position of the azetidinone ring significantly influenced the antibacterial activity. researchgate.net Specifically, derivatives with a 4-hydroxyphenyl or a 4-chlorophenyl group at this position showed enhanced activity. researchgate.net

Structure-Activity Relationships Related to Modifications of the Thiazole Ring

The thiazole ring is a key component of the this compound scaffold and is a common motif in many biologically active compounds. Modifications to this ring, including the introduction of substituents at various positions, can have a significant impact on the molecule's biological profile.

SAR studies on N-(thiazol-2-yl)-benzamide analogues have investigated the importance of substitutions at the 4- and 5-positions of the thiazole ring. semanticscholar.org For example, the introduction of a methyl group at the 4-position was present in a lead antagonist of the ZAC. semanticscholar.org However, bulky substituents at the 4-position of the thiazole ring were found to be detrimental to activity in the same study. nih.gov

In other studies, the size of the substituent at the 5-position of the thiazole ring has been shown to correlate with potency for certain biological targets. researchgate.net The versatility of the thiazole ring allows for extensive functionalization, enabling the fine-tuning of the pharmacological properties of the molecule. ijnrd.org

Table 2: Effect of Thiazole Ring Substitutions on ZAC Antagonist Activity This table is based on data for a series of N-(thiazol-2-yl)-benzamide analogues.

Thiazole Ring ModificationRelative Activity
4-methyl-5-methyl esterActive (Lead Compound) semanticscholar.org
4-tert-butylMore potent than lead semanticscholar.org
4-(p-tolyl)Substantially reduced activity semanticscholar.org
5-methylDetrimental to activity semanticscholar.org
UnsubstitutedNot beneficial for activity nih.gov

Structure-Activity Relationships Related to Modifications of the Benzamide Phenyl Ring

The benzamide phenyl ring in this compound serves as a crucial anchor for the nitro group and is a key structural element for interaction with biological targets. Modifications to this ring, including the alteration of existing substituents or the introduction of new ones, can significantly impact the compound's activity.

A systematic investigation of the phenyl ring in a series of N-(thiazol-2-yl)-benzamide analogues revealed that the substitution pattern is critical for activity. semanticscholar.org For instance, moving a halogen substituent from one position to another can drastically alter the biological response. In one study, a 3-fluorobenzamide (B1676559) derivative was identified as a potent antagonist. semanticscholar.org

The planarity between the benzamide group and the phenyl ring can also be an important factor. The dihedral angle between these two components can influence how the molecule fits into a binding pocket. nih.gov

Comparative SAR Analysis of Different Linker Regions (e.g., Amide vs. Sulfonamide)

The amide linker in this compound is a key structural feature that connects the thiazole and benzoyl moieties. Replacing this amide linker with other functional groups, such as a sulfonamide, can provide valuable insights into the SAR of this class of compounds.

While direct comparative studies of amide versus sulfonamide linkers in the this compound series are not extensively reported, the broader literature on medicinal chemistry suggests that such a modification can have a significant impact on biological activity. Sulfonamide-containing heterocyclic derivatives are known to possess a wide range of antibacterial activities, and their SAR has been extensively studied. nih.gov A comparative analysis would need to consider factors such as hydrogen bonding capacity, conformational flexibility, and metabolic stability imparted by each linker.

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the study of this compound derivatives, QSAR models serve as a predictive tool to guide the synthesis of new analogs with potentially enhanced therapeutic effects. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

The development of QSAR models for N-(1,3-thiazol-2-yl)benzamide derivatives and related compounds has been approached using various methodologies, including 2D-QSAR and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These studies aim to identify the key molecular descriptors that govern the biological activity of these compounds, such as their antimicrobial or antitubercular effects.

For instance, in a typical 2D-QSAR study of related aryl thiazole derivatives, a set of molecules with known biological activities (e.g., expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) is used. researchgate.net A variety of molecular descriptors are then calculated for each molecule. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molar refractivity), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Through statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links a selection of these descriptors to the observed biological activity. A statistically significant 2D-QSAR model for a series of thiazole derivatives showed a high correlation coefficient (r²) of 0.9521 and a cross-validated correlation coefficient (q²) of 0.8619, indicating a robust and predictive model. researchgate.net

In the case of 3D-QSAR studies, such as CoMFA and CoMSIA, the three-dimensional structures of the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. nih.govnih.gov CoMFA models provide contour maps that visualize regions where steric bulk is favored or disfavored for activity. Similarly, CoMSIA models generate contour maps for various fields, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. These maps are invaluable for understanding the spatial requirements for ligand-receptor interactions. For a series of benzamide-type antibacterial inhibitors, highly predictive CoMFA (predictive r² = 0.974) and CoMSIA (predictive r² = 0.980) models were developed, offering a rational guide for designing new, more potent compounds. nih.gov

The insights gained from these QSAR models can be summarized in data tables that highlight the key descriptors and their influence on the biological activity of interest.

Table 1: Illustrative 2D-QSAR Descriptors and Their Influence on Activity

Descriptor Class Specific Descriptor Influence on Activity
Topological T_C_C_4 Major contributing descriptor for Gram-positive bacterial inhibition. researchgate.net
Electronic Ss (Kier-Hall electrotopological states) Positive influence on antitubercular activity in nitrofuran analogues. aimspress.com
Constitutional Number of double bonds Should be minimized for improved antitubercular activity in nitrofuran analogues. aimspress.com

| Functional | Number of sulphur atoms | Should be minimized for improved antitubercular activity in nitrofuran analogues. aimspress.com |

Table 2: Statistical Parameters of Representative 3D-QSAR Models for Related Compounds

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r² Dominant Fields
CoMFA (Benzamide inhibitors) nih.gov > 0.5 > 0.9 0.974 Steric, Electrostatic
CoMSIA (Benzamide inhibitors) nih.gov > 0.5 > 0.9 0.980 Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor
CoMFA (NBMPR analogs) nih.gov > 0.50 > 0.92 0.72 Not specified

| CoMSIA (NBMPR analogs) nih.gov | > 0.50 | > 0.92 | 0.74 | Not specified |

The application of these QSAR models provides a rational framework for the structural modification of the this compound scaffold. For example, if a CoMSIA contour map indicates that a bulky, electropositive substituent at a particular position on the benzamide ring enhances activity, medicinal chemists can synthesize derivatives with these specific features. This iterative process of computational prediction followed by chemical synthesis and biological testing accelerates the discovery of more effective therapeutic agents. QSAR studies on nitrofuran analogues have suggested that the presence of a furan (B31954) ring substituted with a nitro group is crucial for antitubercular activity. aimspress.com Furthermore, these studies indicated that minimizing the number of double bonds, sulfur atoms, and certain heterocyclic fragments like thiazole, while increasing the Kier-Hall electrotopological states (Ss), could lead to improved activity. aimspress.com

Computational and Theoretical Investigations of 4 Nitro N 1,3 Thiazol 2 Yl Benzamide and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, NBO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for investigating the electronic structure, and Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions.

Studies on analogues such as N-(thiazol-2-yl)benzamide reveal that the molecule is non-planar, with a significant dihedral angle between the thiazole (B1198619) and benzene (B151609) rings. The introduction of a nitro group at the para position of the benzamide (B126) ring, as in 4-nitro-N-(1,3-thiazol-2-yl)benzamide, is expected to significantly influence the electronic properties. The strong electron-withdrawing nature of the nitro group modulates the electron density across the entire molecule.

DFT calculations on related nitrobenzamide derivatives have been used to determine key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For nitro-substituted benzamides, the HOMO is typically localized on the benzamide and thiazole moieties, while the LUMO is concentrated around the nitro-containing benzene ring, facilitating charge transfer interactions.

NBO analysis of similar compounds provides insights into the atomic charges and the nature of chemical bonds. The analysis often reveals significant delocalization of electron density from the thiazole ring and the amide linkage towards the electron-deficient nitrobenzene (B124822) ring. This charge transfer is a key feature influencing the molecule's reactivity and its potential to interact with biological targets.

Table 1: Calculated Electronic Properties of Benzamide Analogues from DFT Studies
Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Method/Basis Set
N-benzhydryl benzamide-6.44-1.065.37B3LYP/6-31G(d,p)
N, N-diphenethyl benzamide-6.22-0.775.44B3LYP/6-31G(d,p)
N, N-dihexyl benzamide-6.21-0.725.49B3LYP/6-31G(d,p)
N, N-dioctyl benzamide-6.29-0.775.51B3LYP/6-31G(d,p)

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (protein). These methods are crucial in structure-based drug design.

Molecular docking studies on a variety of N-(thiazol-2-yl)benzamide analogues have been performed to identify their potential binding modes within the active sites of various enzymes. For instance, derivatives have been docked into the active sites of kinases, dihydroorotase, and carbonic anhydrases. These studies consistently show that the thiazole and benzamide moieties are involved in key interactions, such as hydrogen bonding and hydrophobic contacts, with the amino acid residues of the protein's active site. The nitro group in this compound can act as a hydrogen bond acceptor, potentially forming strong interactions with donor residues in a protein's binding pocket.

MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. In simulations of related nitrobenzamide derivatives complexed with enzymes like α-glucosidase and α-amylase, the root-mean-square deviation (RMSD) of the complex is monitored. A stable RMSD profile over the simulation period suggests that the ligand remains securely bound in the active site. These simulations also allow for a detailed analysis of the intermolecular interactions, revealing the persistence of specific hydrogen bonds and hydrophobic contacts that contribute to the binding affinity.

Table 2: Molecular Docking and MD Simulation Data for Thiazole and Benzamide Analogues
Compound AnalogueProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Stability (RMSD)
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-substituted benzamidesE. coli dihydroorotase-7.4ARG A:20, ASN A:44, ALA A:266Not Reported
N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-glucosidase-10.2Not ReportedStable
N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-amylase-11.1Not ReportedStable
Thiazole-thiophene scaffoldsBreast cancer protein (2W3L)-6.161Not ReportedNot Reported

Derivation of Mechanistic Insights from Computational Modeling

Computational modeling extends beyond predicting binding affinities to providing mechanistic insights into how a compound exerts its biological effect. For enzyme inhibitors, this involves understanding how the molecule interferes with the catalytic mechanism of the enzyme.

For analogues of this compound that act as enzyme inhibitors, computational studies have elucidated their mode of inhibition. For example, in the case of kinase inhibitors, docking studies can reveal whether a compound binds to the ATP-binding site, thus acting as a competitive inhibitor, or to an allosteric site. MD simulations can further show how the binding of the inhibitor induces conformational changes in the enzyme that render it inactive.

By analyzing the interactions of the ligand with key catalytic residues, a hypothesis for the mechanism of inhibition can be formulated. For instance, if the nitro group of this compound is found to form a persistent hydrogen bond with a residue crucial for substrate binding or catalysis, this would strongly suggest its importance in the inhibitory mechanism. Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the enzymatic reaction in the presence and absence of the inhibitor, providing a detailed energetic profile of the inhibition process.

In silico Prediction of Novel Biological Targets and Biochemical Pathways

A significant advantage of computational approaches is their ability to predict new biological targets for a given compound, a process often referred to as "target fishing" or "reverse docking." This is particularly useful for identifying new therapeutic applications for existing compounds or for understanding the polypharmacology of a drug candidate.

For a molecule like this compound, in silico target fishing can be performed by docking the compound against a large library of protein structures. The proteins to which the compound binds with high affinity are then identified as potential biological targets. Ligand-based approaches can also be used, where the structure of the compound is compared to databases of molecules with known biological activities. Similarities in chemical structure can imply similar biological targets.

These predictions can then be used to hypothesize the biochemical pathways that might be modulated by the compound. For instance, if this compound is predicted to bind to a specific kinase, it can be inferred that it may interfere with signaling pathways regulated by that kinase, which are often implicated in diseases such as cancer. These in silico predictions provide a valuable starting point for experimental validation and for uncovering the full therapeutic potential of the compound and its analogues.

Future Research Directions and Therapeutic Implications for N Benzamide Thiazole Compounds

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The future of N-benzamide-thiazole research heavily relies on the rational design and synthesis of new analogues to enhance their therapeutic potential. globalresearchonline.net This involves strategic structural modifications to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For instance, the introduction of different substituents on the phenyl and thiazole (B1198619) rings can significantly influence biological activity. nih.govmdpi.com

Key strategies for designing novel analogues include:

Substitution Pattern Modification: Altering the position and nature of substituents on the aromatic rings can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For example, the presence of electron-withdrawing or electron-donating groups can impact the molecule's binding affinity. nih.govbrieflands.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacological profiles. This approach can be used to optimize absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing biological activity.

Hybrid Molecule Synthesis: Combining the N-benzamide-thiazole scaffold with other known pharmacophores can result in hybrid compounds with dual or synergistic modes of action. rsc.orgnih.gov This strategy has been explored to develop agents with enhanced efficacy against multi-drug resistant pathogens or complex diseases like cancer. nih.gov

Recent synthetic methodologies, such as multi-component reactions and microwave-assisted synthesis, are enabling the rapid and efficient generation of diverse libraries of N-benzamide-thiazole analogues for biological screening. nih.goviaea.org

Comprehensive Elucidation of Molecular Mechanisms of Action against Identified Biological Targets

A thorough understanding of the molecular mechanisms by which N-benzamide-thiazole compounds exert their effects is fundamental for their development as therapeutic agents. While various biological activities have been reported, the precise molecular targets and signaling pathways are often not fully characterized.

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins, enzymes, or receptors that interact with these compounds. For instance, some thiazole derivatives have been shown to target enzymes like DNA gyrase and topoisomerase II. tandfonline.comnih.gov

Binding Mode Analysis: Employing biophysical techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of the compound-target complex. This provides detailed insights into the binding interactions and can guide further rational design efforts. researchgate.net

Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways. This can reveal the broader biological consequences of the compound's action and help in understanding its therapeutic effects as well as potential side effects. For example, some anticancer thiazole derivatives have been shown to induce apoptosis and cell cycle arrest. mdpi.com

A notable example is the investigation of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC), where studies have pointed towards a negative allosteric modulation mechanism. nih.govnih.gov

Exploration of Broader Biological Spectra and Potential Synergistic Effects

The N-benzamide-thiazole core is associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com Future research should aim to systematically explore this broad biological spectrum to uncover new therapeutic applications.

Areas for exploration include:

Screening against Diverse Targets: Testing libraries of N-benzamide-thiazole derivatives against a wide array of biological targets and disease models. This could lead to the discovery of novel activities and the repositioning of existing compounds for new indications.

Antimicrobial Applications: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal agents. nih.gov Thiazole derivatives have shown promise in this area, and further investigation into their spectrum of activity and mechanism of action against resistant strains is warranted. rsc.orgnih.gov

Combination Therapy: Investigating the potential synergistic effects of N-benzamide-thiazole compounds when used in combination with existing drugs. rsc.org This approach could enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance. For example, combining a thiazole-based compound with a conventional antibiotic could restore the antibiotic's effectiveness against a resistant bacterial strain. nih.gov

The table below summarizes some of the diverse biological activities reported for N-benzamide-thiazole and related compounds.

Biological ActivityTarget/MechanismReference Compound Example
AnticancerDNA Topoisomerase II inhibition, Apoptosis induction, VEGFR-2 inhibitionQuinoxaline-conjugated N-(thiazol-2-yl)benzamides, 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones
AntimicrobialDNA Gyrase Inhibition2-aryl-N-(4-morpholinophenyl)thiazol-4-amines
Antidiabeticα-glucosidase and α-amylase inhibitionN-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives
ZAC AntagonistNegative Allosteric Modulation of Zinc-Activated ChannelN-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)

Advanced Computational Design for Targeted Therapeutic Strategies

Computational methods are playing an increasingly important role in modern drug discovery, and their application to N-benzamide-thiazole research can significantly accelerate the development of new therapeutic agents. nih.gov In silico techniques can be used to predict the biological activity, pharmacokinetic properties, and toxicity of novel compounds, thereby reducing the time and cost associated with experimental screening.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It can be used to screen virtual libraries of N-benzamide-thiazole derivatives against a specific target and to prioritize compounds for synthesis and biological evaluation. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of unsynthesized analogues and to guide the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. tandfonline.comresearchgate.net This can help in understanding the stability of the binding interactions and the conformational changes that occur upon ligand binding. nih.gov

These computational strategies have been successfully applied in the design and optimization of various thiazole-based inhibitors. rsc.org

Integration of In vitro and In silico Findings to Guide Preclinical Development Efforts

The effective integration of in vitro experimental data and in silico computational predictions is crucial for the successful preclinical development of N-benzamide-thiazole compounds. tandfonline.com This iterative process allows for a continuous feedback loop where computational models are refined based on experimental results, and in turn, computational predictions guide the design of new experiments.

The preclinical development pipeline should involve:

Iterative Design-Synthesize-Test-Analyze Cycle: Computational models can be used to design a focused library of compounds with a high probability of being active. These compounds are then synthesized and tested in vitro. The experimental results are used to refine the computational models, and the cycle is repeated.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds. tandfonline.comnih.gov This early assessment of drug-likeness can help in identifying and addressing potential liabilities before significant resources are invested in preclinical studies. nih.govamrita.edu

Bridging to In Vivo Studies: Promising lead compounds identified through integrated in vitro and in silico approaches can then be advanced to in vivo animal models for efficacy and safety evaluation. The data obtained from these studies are essential for progressing a compound to clinical trials.

By combining the strengths of both computational and experimental approaches, researchers can more efficiently navigate the complex process of drug discovery and development, ultimately leading to the identification of novel N-benzamide-thiazole-based therapies with improved clinical outcomes. als-journal.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-nitro-N-(1,3-thiazol-2-yl)benzamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A solution of 2-aminothiazole reacts with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane under mild conditions. The reaction is monitored by TLC, followed by solvent removal, aqueous workup, and recrystallization (e.g., from methanol) to yield crystalline products . Key parameters include stoichiometric control (1:1 molar ratio of amine to acyl chloride) and reaction time (~4 hours at room temperature). Yield optimization (e.g., 61% in similar derivatives) depends on purification techniques like column chromatography or selective crystallization .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Mo-Kα radiation (λ = 0.71073 Å) on diffractometers like Rigaku Pilatus 200K. Structural parameters (bond lengths, angles, torsion angles) are refined using SHELXL . For example, planar amide moieties (r.m.s. deviation ~0.048 Å) and dihedral angles between aromatic/thiazole rings (~10–35°) are critical for confirming conformational stability . Hydrogen-bonding networks (N–H⋯N/O) are analyzed to assess crystal packing .

Q. What biological targets are associated with thiazole-containing benzamide derivatives?

  • Methodological Answer : Thiazole-benzamide hybrids are explored as inhibitors of enzymes (e.g., PFOR in anaerobic organisms ) or receptors (e.g., mGluR5 ). For 4-nitro derivatives, structure-activity relationship (SAR) studies focus on the nitro group’s electron-withdrawing effects, which enhance binding to hydrophobic pockets. In vitro assays (e.g., macrophage migration inhibition ) require IC50 determination via dose-response curves and comparison to positive controls (e.g., ISO-1 ).

Advanced Research Questions

Q. How do crystallographic refinement challenges arise in thiazole-benzamide derivatives, and how are they addressed?

  • Methodological Answer : Challenges include anisotropic displacement in nitro groups and disorder in thiazole rings. Using SHELXL, anisotropic refinement with constraints (e.g., DFIX for bond distances) and twin refinement (e.g., BASF parameter for twinned data) improve model accuracy . For example, hydrogen atoms are placed geometrically (riding model) with Uiso = 1.2 Ueq(parent). Residual density maps (Δρ < 0.30 eÅ⁻³) validate refinement quality .

Q. What computational approaches are used to predict the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and vibrational spectra (FT-IR). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O⋯H, N⋯H contacts) to correlate with SC-XRD data . Polarizable continuum models (PCM) simulate solvent effects on reactivity .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values in macrophage inhibition ) arise from substituent positioning (para-nitro vs. ortho/meta). Systematic SAR studies using isosteric replacements (e.g., nitro → cyano ) and molecular docking (e.g., AutoDock Vina) identify critical binding residues. Meta-analysis of crystallographic data (e.g., dihedral angles ) and pharmacokinetic parameters (e.g., LogP ~5.24 ) contextualize bioactivity differences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.